molecular formula C19H17Br2NO2 B10899313 (3Z)-3-(3,5-dibromo-2-propoxybenzylidene)-5-methyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-(3,5-dibromo-2-propoxybenzylidene)-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B10899313
M. Wt: 451.2 g/mol
InChI Key: UBKUWQFOOQYDQC-DHDCSXOGSA-N
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Description

3-[(Z)-1-(3,5-DIBROMO-2-PROPOXYPHENYL)METHYLIDENE]-5-METHYL-1H-INDOL-2-ONE is a complex organic compound characterized by its unique structure, which includes bromine atoms and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-1-(3,5-DIBROMO-2-PROPOXYPHENYL)METHYLIDENE]-5-METHYL-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dibromosalicylaldehyde with appropriate indole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-1-(3,5-DIBROMO-2-PROPOXYPHENYL)METHYLIDENE]-5-METHYL-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(Z)-1-(3,5-DIBROMO-2-PROPOXYPHENYL)METHYLIDENE]-5-METHYL-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(Z)-1-(3,5-DIBROMO-2-PROPOXYPHENYL)METHYLIDENE]-5-METHYL-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromosalicylaldehyde: Shares the dibromo functional group and is used in similar synthetic applications.

    3,5-Dibromo-1H-1,2,4-triazole: Another brominated compound with different structural features but similar reactivity.

Uniqueness

3-[(Z)-1-(3,5-DIBROMO-2-PROPOXYPHENYL)METHYLIDENE]-5-METHYL-1H-INDOL-2-ONE is unique due to its specific combination of an indole core and dibromo substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research and industrial applications.

Properties

Molecular Formula

C19H17Br2NO2

Molecular Weight

451.2 g/mol

IUPAC Name

(3Z)-3-[(3,5-dibromo-2-propoxyphenyl)methylidene]-5-methyl-1H-indol-2-one

InChI

InChI=1S/C19H17Br2NO2/c1-3-6-24-18-12(8-13(20)10-16(18)21)9-15-14-7-11(2)4-5-17(14)22-19(15)23/h4-5,7-10H,3,6H2,1-2H3,(H,22,23)/b15-9-

InChI Key

UBKUWQFOOQYDQC-DHDCSXOGSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1Br)Br)/C=C\2/C3=C(C=CC(=C3)C)NC2=O

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)Br)C=C2C3=C(C=CC(=C3)C)NC2=O

Origin of Product

United States

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